Carfilzomib (2S,4S)-Diol

Analytical Method Development Chiral Separation Impurity Profiling

Carfilzomib (2S,4S)-Diol (CAS 1396006-50-0) is a stereochemically defined tetra-peptide impurity essential for carfilzomib ANDA analytical method validation. Unlike generic 'carfilzomib impurity' mixtures, this certified reference standard possesses the exact (2S,4S)-diol configuration required for accurate HPLC/UHPLC peak identification, system suitability, and ICH Q2(R1) compliance. Its absence of the epoxyketone warhead makes it an ideal negative control in 20S proteasome inhibition assays. Use with full characterization data to ensure method specificity and avoid regulatory citation.

Molecular Formula C₄₀H₅₉N₅O₈
Molecular Weight 737.93
Cat. No. B1160940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib (2S,4S)-Diol
Synonyms(S,Z)-N-((S)-1-(((S)-1-(((2S,4S)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-(2-morpholinoacetamido)-5-vinylhept-5-enamide; 
Molecular FormulaC₄₀H₅₉N₅O₈
Molecular Weight737.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carfilzomib (2S,4S)-Diol: Critical Chiral Diol Core for Proteasome Inhibitor Impurity Profiling and Reference Standard Sourcing


Carfilzomib (2S,4S)-Diol (CAS 1396006-50-0) is a stereochemically defined tetra-peptide derivative and a key process impurity of the second-generation proteasome inhibitor carfilzomib (Kyprolis®) [1]. This compound possesses a (2S,4S)-configured 1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl moiety, distinguishing it from the active pharmaceutical ingredient's (2S)-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide structure . Carfilzomib (2S,4S)-Diol is primarily utilized as a certified reference standard for analytical method development, validation, and quality control in the manufacture of carfilzomib drug substance and drug product .

Why Sourcing Unverified Carfilzomib Impurities or Generics Jeopardizes Analytical Method Accuracy and Regulatory Compliance


Substituting Carfilzomib (2S,4S)-Diol with a generic 'carfilzomib impurity' or an imprecisely characterized diastereomer introduces significant risk to analytical method validation and quality control. Carfilzomib is a chiral molecule with five stereogenic centers, and its manufacturing process yields numerous diastereomeric analogs and process impurities [1]. The (2S,4S)-diol configuration is one of at least thirty diastereomers requiring separation in validated methods [2]. Using a compound with unconfirmed stereochemistry or inadequate characterization data can lead to inaccurate impurity quantification, method reproducibility failures, and potential regulatory citation in Abbreviated New Drug Application (ANDA) submissions [3]. Certified reference standards with full characterization data, as provided for Carfilzomib (2S,4S)-Diol, are therefore non-substitutable for ensuring method specificity and selectivity [4].

Carfilzomib (2S,4S)-Diol: Quantifiable Differentiation in Stereochemical Identity, Method Selectivity, and Stability Compared to Closest Analogs


Defined (2S,4S) Stereochemistry Enables Specific Separation from Thirty Diastereomeric Analogs via Validated RP-HPLC

Carfilzomib (2S,4S)-Diol possesses a unique (2S,4S) stereochemical configuration at its 1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl moiety, distinguishing it from the active pharmaceutical ingredient's (R)-epoxide and other diastereomers like (2R,4S)-Diol [1]. In a validated reverse-phase HPLC method specifically developed for carfilzomib impurity profiling, (2S,4S)-diol was resolved as a distinct peak from carfilzomib and 29 other diastereomeric and process impurities using a YMC-Pack ODS-A column (150 x 4.6 mm, 3µm) with a pH 5.5 phosphate buffer/acetonitrile/methanol mobile phase at 0.9 mL/min and 220 nm detection [2]. This validated separation capability directly underpins its utility as a reference standard.

Analytical Method Development Chiral Separation Impurity Profiling

Lack of Proteasome Inhibitory Activity Differentiates (2S,4S)-Diol from Carfilzomib API, Validating Its Use as a Negative Control in Biological Assays

Carfilzomib (2S,4S)-Diol is an impurity arising from epoxide hydrolysis and lacks the critical epoxyketone warhead required for covalent, irreversible inhibition of the 20S proteasome [1]. In contrast, carfilzomib API is a potent, irreversible inhibitor of the β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit (LMP7) of the immunoproteasome (IC50 = 14 nM) . While direct IC50 data for the (2S,4S)-diol are not widely reported, the absence of the reactive epoxide moiety is a definitive structural basis for its lack of proteasome inhibitory activity [2].

Proteasome Inhibition Biological Activity Negative Control

Solution Stability Profile Differs from Carfilzomib API, Informing Handling and Storage Specifications for Reference Standards

Carfilzomib (2S,4S)-Diol, as a representative carfilzomib impurity, exhibits solution stability characteristics distinct from the API. Forced degradation studies on carfilzomib API show it is stable at neutral and slightly acidic pH but degrades rapidly under extreme pH, oxidative, and photolytic conditions following first-order kinetics [1]. In contrast, studies on specific carfilzomib impurities (including diol-type impurities) indicate that while they are stable in acidic and neutral solutions for 24 hours (RSD < 2.0%), they undergo significant degradation in alkaline solutions [2]. This differential pH sensitivity profile is critical for defining appropriate diluent and storage conditions for reference standard solutions.

Solution Stability Reference Standard Handling Degradation

Regulatory-Compliant Characterization Data Package Ensures Traceability for ANDA Submissions

Carfilzomib (2S,4S)-Diol, when sourced as a certified reference standard (e.g., Carfilzomib Impurity 16), is supplied with a comprehensive characterization data package compliant with ICH and pharmacopoeial guidelines [1]. This package typically includes Certificate of Analysis (CoA) detailing purity (e.g., ≥95% by HPLC), structural confirmation by NMR and MS, and chromatographic purity profile. In contrast, generic or uncertified impurities often lack this level of characterization, creating traceability gaps in analytical method validation and ANDA submissions [2]. The availability of pharmacopoeial traceability (USP or EP) further distinguishes certified reference standards from unverified alternatives [3].

Regulatory Compliance Reference Standard Certification ANDA

Carfilzomib (2S,4S)-Diol: Optimal Use Cases in Analytical Development, Quality Control, and Biological Assay Validation


Certified Reference Standard for UHPLC Method Development and Validation in Carfilzomib Impurity Profiling

Utilize Carfilzomib (2S,4S)-Diol as a certified reference standard to establish system suitability, determine relative retention times (RRTs), and validate linearity, accuracy, precision, and specificity in UHPLC or HPLC methods for quantifying carfilzomib-related substances. Its defined stereochemistry and chromatographic behavior (as established in DoE-optimized methods [1]) enable accurate peak identification and quantification, ensuring compliance with ICH Q2(R1) guidelines for ANDA submissions [2].

Authentic Negative Control in Proteasome Activity Assays to Confirm Mechanism-Based Inhibition

Employ Carfilzomib (2S,4S)-Diol as a structurally related but mechanistically inactive control in cell-free 20S proteasome inhibition assays. The absence of the epoxyketone warhead [3] renders it incapable of covalent proteasome inhibition (in stark contrast to carfilzomib API, IC50 = 5.2 nM ), making it an ideal matrix-matched negative control to verify assay specificity and rule out non-specific matrix effects or false-positive inhibition signals.

Forced Degradation Study Reference for Assessing Drug Substance and Drug Product Stability

Use Carfilzomib (2S,4S)-Diol as a marker impurity in forced degradation studies (acid, base, oxidative, thermal, photolytic) to monitor degradation pathways and validate the stability-indicating capability of analytical methods. Its known stability profile in acidic and neutral solutions, coupled with its degradation in alkaline conditions [4], provides a benchmark for assessing method selectivity and for identifying degradation products in stability samples of carfilzomib drug substance and formulated drug product [5].

Quality Control (QC) Release and Stability Testing for Carfilzomib API and Drug Product

Implement Carfilzomib (2S,4S)-Diol as a quantitative impurity standard in routine QC release and stability testing of carfilzomib batches. Its availability as a certified reference material with documented purity (≥95%) and full characterization data [6] allows for accurate determination of impurity levels against established acceptance criteria, directly supporting batch release decisions and long-term stability monitoring as per ICH Q1A(R2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib (2S,4S)-Diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.